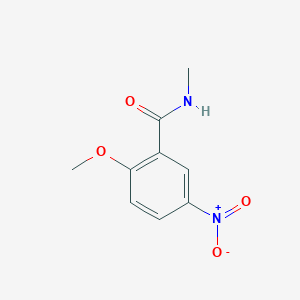

2-methoxy-N-methyl-5-nitrobenzamide

Description

2-Methoxy-N-methyl-5-nitrobenzamide is a benzamide derivative featuring a methoxy group at position 2, a nitro group at position 5, and an N-methyl substituent on the amide nitrogen. The nitro group confers strong electron-withdrawing effects, while the methoxy group provides resonance-based electron donation, creating a unique electronic environment that influences reactivity and interactions .

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-methoxy-N-methyl-5-nitrobenzamide |

InChI |

InChI=1S/C9H10N2O4/c1-10-9(12)7-5-6(11(13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,10,12) |

InChI Key |

WTBGDACJPRQRLG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects on the Aromatic Ring

Nitro vs. Chloro/Bromo Groups :

- 5-Nitro substituent (target compound): Strong electron-withdrawing effect, activating the ring for nucleophilic substitution at meta/para positions.

- 5-Chloro () and 5-Bromo (): Moderate electron-withdrawing effects; chloro is less reactive than nitro in electrophilic reactions but more stable in biological environments .

- Methoxy vs. Hydroxy/Amino Groups: 2-Methoxy (target compound): Electron-donating via resonance, increasing ring electron density. 2-Hydroxy (): Electron-donating but capable of hydrogen bonding, enhancing solubility . 2-Amino (): Strong electron-donating, increasing basicity and reactivity in acid-catalyzed reactions .

Amide Substituent Variations

- N,N-Dimethyl (): Increases lipophilicity (LogP = 2.16) and metabolic stability .

- N-Aryl (): Enhances π-π stacking in biological targets but may reduce solubility .

Table 1: Key Properties of Structural Analogs

Key Observations :

Electron-Withdrawing vs. Donating Groups :

- Nitro (target) enhances electrophilic substitution reactivity compared to chloro () .

- Methoxy (target) improves solubility relative to bromo () but reduces hydrogen bonding compared to hydroxy () .

Amide Substituent Impact :

- N-Methyl (target) balances solubility and steric effects, whereas N-aryl groups () may enhance target binding in drug design .

Preparation Methods

Nitration of Benzamide Precursors

Nitration is the cornerstone of synthesizing this compound. The process typically begins with a methoxy-substituted benzamide derivative, such as 2-methoxy-N-methylbenzamide. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used as nitrating agents, with the latter acting as a catalyst and dehydrating agent. The reaction is conducted at 0–5°C to prevent over-nitration and byproduct formation.

Mechanism :

-

Protonation of the benzene ring by H₂SO₄ enhances electrophilicity.

-

Attack by the nitronium ion (NO₂⁺) at the 5-position due to meta-directing effects of the methoxy group.

-

Deprotonation to restore aromaticity, yielding this compound.

Amidation and Methylation Strategies

The methyl group on the amide nitrogen is introduced via reaction with methylamine or through in situ methylation. A common approach involves:

-

Reacting 2-methoxy-5-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

-

Treating the intermediate with methylamine in anhydrous dichloromethane.

Key Conditions :

Alternative Routes via Ester Intermediates

Industrial methods often employ ester precursors for scalability. For example:

-

Esterification : 2-methoxy-5-nitrobenzoic acid is converted to its methyl ester using methanol and H₂SO₄.

-

Aminolysis : The ester reacts with methylamine under reflux, forming the target amide.

Optimization of Reaction Conditions

Temperature Control During Nitration

Maintaining low temperatures (0–10°C ) during nitration is critical. Elevated temperatures promote di-nitration or ring oxidation, reducing yields by 15–20%.

Catalysts and Solvents

-

Catalysts : Iron(III) chloride (FeCl₃) accelerates nitration by stabilizing the nitronium ion.

-

Solvents : Sulfuric acid serves as both solvent and catalyst. Non-polar solvents like dichloromethane are preferred for amidation to avoid hydrolysis.

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency. Key adaptations include:

-

Automated Temperature Control : Precise cooling systems maintain nitration at 5°C ± 1°C.

-

In-Line Purification : Chromatography columns remove impurities without manual intervention.

Case Study : A patent (US3357978A) describes a scaled-up process yielding 68% of a related benzamide derivative using similar nitration and amidation steps.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-methyl-5-nitrobenzamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via a multi-step process:

Nitrobenzamide Formation : Start with 2-methoxybenzoic acid, followed by nitration at the 5-position using a mixture of nitric and sulfuric acids.

N-Methylation : React the nitro intermediate with methylamine in the presence of a coupling agent (e.g., HATU or EDC) in anhydrous DMF or THF under nitrogen .

- Purity Control : Use HPLC (>98% purity) and NMR (e.g., absence of unreacted methylamine signals at δ 1.5–2.0 ppm) for validation. Store under inert conditions to prevent nitro group reduction .

Q. How should researchers characterize the structural integrity of this compound?

- Key Techniques :

- NMR : Confirm methoxy (δ 3.8–4.0 ppm), N-methyl (δ 2.8–3.1 ppm), and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted ring).

- FT-IR : Look for amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peak (expected m/z for C₁₀H₁₂N₂O₄: 224.08) .

Q. What stability considerations are critical for handling this compound?

- Storage : Protect from light and moisture; store at –20°C in amber vials. The nitro group is prone to reduction under prolonged exposure to reducing agents or UV light.

- Decomposition Risks : Monitor for color changes (yellow to brown indicates degradation). Use TLC to detect byproducts like 2-methoxy-N-methyl-5-aminobenzamide .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in N-methylation steps?

- Variables to Test :

- Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables. Prioritize yield (>85%) and purity (>95%) metrics .

Q. How to address contradictions in reported biological activities of nitrobenzamide derivatives?

- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:

Assay Variability : Check solvent (DMSO concentration ≤1% to avoid cytotoxicity) and bacterial strain differences.

Compound Integrity : Verify stability during assay (e.g., nitro group reduction in culture media).

Statistical Validation : Use ANOVA to compare results across ≥3 independent replicates .

Q. What computational tools predict the reactivity of the nitro group in this compound?

- Approaches :

- DFT Calculations : Model the electron-withdrawing effect of the nitro group on the benzamide ring (e.g., using Gaussian or ORCA).

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes like nitroreductases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.